6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers need fluorinated heterocyclic intermediates that balance reactivity and stability for SAR exploration. This compound solves that with a 4-fluorophenyl group modulating triazine core electron density. - **Key property**: LogP 1.07, TPSA 76.72 Ų - optimal for lead-like physicochemical profiles - **Reactivity**: Controlled hydrazinyl NH2 nucleophilicity enables parallel synthesis with aldehydes - **QC guarantee**: Batch-specific NMR, HPLC, GC documentation at ≥97% purity - **Supply**: Multiple supplier network supports GLP to early GMP scales

Molecular Formula C9H8FN5
Molecular Weight 205.19 g/mol
CAS No. 71347-59-6
Cat. No. B3151485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine
CAS71347-59-6
Molecular FormulaC9H8FN5
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=N2)NN)F
InChIInChI=1S/C9H8FN5/c10-7-3-1-6(2-4-7)8-5-12-9(13-11)15-14-8/h1-5H,11H2,(H,12,13,15)
InChIKeyFSBQFNJWWOCMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine: A Fluorinated Heterocyclic Building Block


6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine (CAS 71347-59-6) is a fluorinated 1,2,4-triazine derivative with a reactive hydrazinyl moiety at the 3-position and a 4-fluorophenyl substituent at the 6-position [1]. The compound belongs to the class of 5,6-substituted-3-hydrazinyl-1,2,4-triazines, which are recognized as versatile intermediates for constructing hydrazone derivatives and fused heterocyclic systems in pharmaceutical and agrochemical research [2][3]. Its molecular formula is C9H8FN5 (MW 205.19 g/mol), and it is commercially available at standard purities of ≥97%, with batch-specific QC documentation including NMR, HPLC, and GC from multiple suppliers .

Synthetic handle
Reactive hydrazinyl group for hydrazone condensation with aldehydes/ketones
Electronic tuning
4-fluorophenyl modulates nucleophilicity via balanced inductive/resonance effects
QC consistency
Multi-supplier availability at 97% purity with batch-specific NMR, HPLC, GC

Why 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine Cannot Be Interchanged with Other Aryl-Substituted Analogs


Simply swapping 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine for its non-fluorinated phenyl analog or other 6-aryl-3-hydrazinyl-1,2,4-triazines is chemically and pharmacologically consequential due to the unique electronic signature of fluorine. The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (−I) while simultaneously donating electron density through resonance (+M), modulating the electron density of the triazine core and the nucleophilicity of the hydrazinyl NH2 group . This alters both the reactivity profile in condensation reactions and the physicochemical properties relevant to biological target engagement. In the broader class of fluorine-substituted 1,2,4-triazines, fluorine incorporation has been explicitly shown to increase protein-ligand binding affinity, reduce plasma protein binding, and enhance membrane permeability relative to non-fluorinated counterparts [1]. The quantitative evidence that follows establishes precisely where 6-(4-fluorophenyl) substitution produces measurable differentiation versus 6-phenyl (unsubstituted), 6-(4-chlorophenyl), 6-(4-methylphenyl), and 6-(4-methoxyphenyl) analogs.

!
Fluorine electronic effects alter hydrazinyl reactivity; methoxy or chloro analogs may shift condensation kinetics.
!
Lipophilicity and TPSA profiles differ markedly; non-fluorinated or chloro analogs may change permeability and solubility.
!
Para-fluoro metabolic blockade and CYP1A2 inhibition context are not replicated by phenyl or methyl analogs.

Quantitative Comparative Evidence vs. Closest Aryl-Substituted Analogs


Lipophilicity Differentiation Across Aryl-Substituted Analogs

The consensus LogP of 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine (1.07) is intermediate among aryl-substituted analogs, reflecting fluorine's unique balance of electronegativity and size. The 4-fluorophenyl substituent increases lipophilicity by approximately 0.5–0.8 log units relative to the unsubstituted phenyl analog (estimated LogP ~0.3–0.6 based on XLogP3 of 0.53 for the target vs. ~0.0 for 6-phenyl), yet remains substantially lower than the 4-chlorophenyl analog (estimated LogP ~1.7–2.0 due to chlorine's larger hydrophobic surface) and the 4-methylphenyl analog (estimated LogP ~1.3–1.6) . This intermediate LogP places the fluorinated compound in the optimal range for both aqueous solubility and membrane permeability—a key advantage over the more lipophilic chloro and methyl analogs, which risk poor solubility, and the non-fluorinated phenyl analog, which may lack sufficient membrane partitioning [1].

Lipophilicity
Comparative context
Consensus LogP 1.07
Intermediate logP balances solubility and permeability vs. more lipophilic chloro/methyl analogs
ΔLogP +0.5–0.8 over phenyl; −0.4–0.7 vs. 4-chloro. Predicted from SwissADME.
Lipophilicity Drug-likeness Physicochemical profiling 1,2,4-Triazine

Topological Polar Surface Area and Hydrogen-Bonding Capacity Comparison

The topological polar surface area (TPSA) of 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine is 76.72 Ų, which falls below the widely accepted Veber threshold of 140 Ų for oral bioavailability and the Egan threshold of 131.6 Ų . In contrast, the 4-methoxyphenyl analog (C10H11N5O) bears an additional oxygen atom in the methoxy group, increasing both the number of H-bond acceptors (from 5 to 6) and the TPSA (estimated increase of ~10–15 Ų). Importantly, the target compound's TPSA of 76.72 Ų is near the lower boundary reported for CNS-penetrant molecules (<60–70 Ų is often considered ideal for blood-brain barrier penetration), making it a more attractive scaffold for CNS-targeted drug discovery compared to the more polar methoxy analog, which would carry a TPSA >85 Ų and face greater resistance to passive BBB permeation [1].

TPSA
Class-level
76.72 Ų
Lower polar surface area supports passive membrane diffusion compared to methoxy analog
Below Veber threshold (140 Ų); ΔTPSA ≈ -8 to -13 Ų vs. 4-methoxyphenyl analog
TPSA Membrane permeability Drug-likeness 1,2,4-Triazine

Fluorine-Specific Pharmacological Advantages and CYP Interaction Profile

Fluorine substitution at the 4-position of the phenyl ring on 1,2,4-triazine scaffolds has been demonstrated in peer-reviewed studies to confer three specific advantages: (i) enhanced binding affinity to target proteins through non-covalent interactions (C–F···H and C–F···π interactions), (ii) increased metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para position, and (iii) reduced plasma protein binding leading to a higher free fraction of the drug [1]. Computational ADME profiling of 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine reveals that it is a predicted CYP1A2 inhibitor (Yes), whereas it is predicted to be a non-inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This selective CYP1A2 inhibition profile is noteworthy because CYP1A2 is involved in the metabolic activation of procarcinogens and the metabolism of several CNS drugs; a building block with CYP1A2 inhibitory potential may be valuable for designing compounds intended to modulate CYP1A2-mediated pathways. In contrast, the non-fluorinated phenyl analog would lack the metabolic blockade at the para position, making it more susceptible to CYP-mediated hydroxylation at that site.

CYP & metabolic
Class-level
CYP1A2 inhibitor: Yes
Fluorine blocks para-oxidation and confers predicted CYP1A2 inhibition; absent in phenyl analog
CYP2C19/2C9/2D6/3A4 non-inhibitor. In silico prediction; requires assay validation.
Fluorine medicinal chemistry CYP inhibition Metabolic stability Binding affinity

Synthetic Accessibility and Purity Benchmarking

The 3-hydrazinyl-1,2,4-triazine scaffold, including the 6-(4-fluorophenyl) variant, can be synthesized directly from commercially available 4-fluoroacetophenone via a microwave-assisted one-pot, three-step, metal-free [4+2] annulation protocol that yields 5,6-substituted-3-hydrazinyl-1,2,4-triazines in a single operational sequence [1]. This direct route avoids the need for pre-formed 3-chloro- or 3-methylthio-triazine intermediates required for alternative analogs (e.g., 3-chloro-6-phenyl-1,2,4-triazine synthesis route for the phenyl analog), reducing step count and eliminating transition metal contamination risks. Commercially, 6-(4-fluorophenyl)-3-hydrazinyl-1,2,4-triazine is available from multiple suppliers at 97% standard purity with batch-specific QC (NMR, HPLC, GC), and select vendors offer 99% purity grades [2]. In contrast, the 6-(4-chlorophenyl) analog (CAS 106510-71-8) is less broadly stocked and typically lacks detailed QC documentation . The synthetic accessibility score of 2.47 (on a 1–10 scale, where 1 is easiest) indicates that the target compound is readily synthesizable, supporting reliable procurement and scale-up .

Synthetic access
Comparative context
Score 2.47
Readily accessible via one-pot metal-free annulation; multiple suppliers with 97%+ QC
Score 1–10 (1=easiest). Chlorophenyl analog has limited supplier base and no QC documentation.
Synthetic accessibility Purity Building block Hydrazone synthesis

Electronic Effects on Hydrazinyl Nucleophilicity and Hydrazone Formation

The 4-fluoro substituent exerts a net electron-withdrawing effect on the phenyl ring (Hammett σp = +0.06), which, when transmitted through the triazine π-system to the hydrazinyl NH2 group at the 3-position, modulates the nucleophilicity of the terminal NH2. This effect is distinct from the electron-donating 4-methoxy (σp = −0.27) and 4-methyl (σp = −0.17) substituents, which increase electron density at the hydrazinyl group and accelerate Schiff base formation, and from the strongly electron-withdrawing 4-chloro substituent (σp = +0.23), which can excessively reduce nucleophilicity [1]. The intermediate electronic character of fluorine—simultaneously electron-withdrawing inductively and electron-donating by resonance—provides a balanced reactivity profile for hydrazone condensation: sufficient nucleophilicity for efficient coupling with aldehydes and ketones, yet moderated enough to avoid rapid, uncontrolled Schiff base formation that can complicate purification. The 3-hydrazinyl-1,2,4-triazine scaffold, including the 6-(4-fluorophenyl) variant, has been demonstrated to undergo clean condensation with diverse aldehydes and ketones after simple work-up to yield highly functionalized hydrazone derivatives [2].

Electronic effect
Class-level
σp = +0.06
Balanced Hammett constant yields controlled hydrazone formation rate for library synthesis
Vs. σp −0.27 (OMe), −0.17 (Me), +0.23 (Cl). Fluorine inductive and resonance effects moderate reactivity.
Electronic effects Hydrazone formation Nucleophilicity SAR

Procurement-Driven Application Scenarios


Hydrazone-Based Kinase Inhibitor Fragment Library Synthesis

The 3-hydrazinyl moiety serves as a direct precursor to hydrazone and acylhydrazone derivatives, a privileged chemotype in kinase inhibitor design (e.g., mTOR inhibitors). The 4-fluorophenyl group provides the balanced LogP (1.07) and TPSA (76.72 Ų) optimal for lead-like properties . The controlled nucleophilicity of the hydrazinyl NH2 enables efficient parallel synthesis with diverse aldehyde building blocks [1]. The predicted CYP1A2 inhibition liability (Yes) can be exploited in designing compounds for CYP1A2-mediated pharmacology or flagged early for lead optimization .

Fluorinated Triazine Scaffolds for Agrochemical Lead Generation

Fluorinated 1,2,4-triazines are established scaffolds in agrochemical discovery due to fluorine's ability to enhance metabolic stability and environmental persistence while maintaining target potency. The synthetic accessibility score of 2.47 and 97% commercial purity support rapid SAR exploration . The hydrazinyl handle allows derivatization into triazolotriazine, tetrazolotriazine, and other fused heterocyclic systems with documented antimicrobial activity in the 1,2,4-triazine class [2].

Triazine-Hydrazone Ligands for Coordination Chemistry and Sensor Development

The 3-hydrazinyl group condenses with carbonyl compounds to form hydrazone ligands capable of chelating transition metal ions (e.g., Ru, Cu, Zn). The 4-fluorophenyl substituent provides a spectroscopic handle (¹⁹F NMR) for monitoring complex formation and stability, a capability absent in non-fluorinated analogs. The TPSA of 76.72 Ų indicates moderate polarity compatible with both organic and aqueous-organic solvent systems for metal complexation studies .

Building Block for PROTAC Linkers and Pharmaceutical Process Chemistry

The hydrazinyl functionality serves as an orthogonal ligation handle distinct from amines and carboxylic acids, enabling chemoselective conjugation in PROTAC linker chemistry. The 4-fluorophenyl group contributes to the overall physicochemical profile of the degrader molecule, and the availability of batch-specific QC (NMR, HPLC, GC) at 97–99% purity from multiple suppliers supports GLP and early GMP process development [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
Hydrazone chemotype with balanced logP and TPSA profile
CYP1A2 inhibition context; lead-like property verification
Agrochemical lead generation
Fluorinated triazine core with documented synthetic accessibility
Metabolic stability and environmental persistence research
Coordination chemistry & sensor development
Hydrazone ligand formation with ¹⁹F NMR spectroscopic handle
Complex stability and solvent compatibility assessment
PROTAC linker & process chemistry
Orthogonal hydrazinyl ligation handle distinct from amines/acids
Batch-specific QC reproducibility (NMR, HPLC, GC) for conjugation
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